molecular formula C10H13N3O B6172524 1-(3-aminopropyl)-1H-indazol-3-ol CAS No. 2551118-39-7

1-(3-aminopropyl)-1H-indazol-3-ol

Cat. No.: B6172524
CAS No.: 2551118-39-7
M. Wt: 191.2
InChI Key:
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Description

1-(3-Aminopropyl)-1H-indazol-3-ol is an organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminopropyl)-1H-indazol-3-ol can be synthesized through a multi-step process. One common method involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrobenzohydrazide. This intermediate is then cyclized to form 3-nitroindazole. The nitro group is subsequently reduced to an amino group, yielding 3-aminoindazole. Finally, the amino group is alkylated with 3-chloropropanol to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving catalytic hydrogenation for the reduction step and continuous flow reactors for the alkylation step to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-1H-indazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form 1-(3-aminopropyl)-1H-indazole.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides, alkyl, or acyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation, while acyl chlorides are used for acylation.

Major Products:

  • Oxidation products include nitroso and nitro derivatives.
  • Reduction products include 1-(3-aminopropyl)-1H-indazole.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

1-(3-Aminopropyl)-1H-indazol-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-aminopropyl)-1H-indazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

    1-(3-Aminopropyl)imidazole: Shares a similar structure but with an imidazole ring instead of an indazole ring.

    3-Aminopropyltriethoxysilane: Contains a similar aminopropyl group but is used primarily for surface functionalization in materials science.

Uniqueness: 1-(3-Aminopropyl)-1H-indazol-3-ol is unique due to its indazole core, which imparts distinct chemical and biological properties. The presence of both an amino group and a hydroxyl group allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

2551118-39-7

Molecular Formula

C10H13N3O

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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